NG,NG-Dimethylarginine dihydrochloride

Overview

Description

NG,NG-Dimethylarginine dihydrochloride: is a methylated derivative of arginine, a naturally occurring amino acid. This compound is produced in the liver and is associated with various liver conditions such as cirrhosis, alcoholic hepatitis, and acute liver failure . It is known for its role as an inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a critical molecule in cardiovascular health .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of NG,NG-Dimethylarginine dihydrochloride typically involves the methylation of arginine. This process can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an aqueous solution, and the product is purified through crystallization .

Industrial Production Methods: : On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common practices to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions: : NG,NG-Dimethylarginine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: : The major products formed from these reactions include various methylated and demethylated derivatives of arginine, which have different biological activities and applications .

Scientific Research Applications

Cardiovascular Research

DMARG is extensively used in cardiovascular studies due to its role in modulating nitric oxide (NO) production, which is critical for vascular tone and blood pressure regulation. Research indicates that increased levels of DMARG correlate with cardiovascular diseases, making it a valuable biomarker for assessing endothelial dysfunction and cardiovascular risk.

- Mechanism of Action : DMARG inhibits NOS by competing with L-arginine, leading to reduced NO synthesis. This inhibition can result in various physiological effects, including increased vascular resistance and hypertension .

Renal Studies

In renal research, DMARG serves as a significant marker for assessing kidney function and disease progression. Elevated plasma levels of DMARG have been associated with renal insufficiency and are hypothesized to contribute to conditions such as dialysis-associated hypertension.

- Findings : Studies have shown negative correlations between plasma DMARG levels and creatinine clearance rates in patients with renal impairment, suggesting its potential use as a diagnostic tool for kidney function assessment .

Liver Disease Research

DMARG has been implicated in liver pathology, particularly in conditions such as cirrhosis and alcoholic hepatitis. Its levels can serve as biomarkers for liver deterioration.

- Research Insights : Elevated DMARG concentrations have been linked to hepatic dysfunction, indicating that monitoring its levels could provide insights into liver health and disease progression .

Potential Therapeutic Uses

The inhibition of NO synthesis by DMARG has led researchers to explore its therapeutic potential in various conditions characterized by endothelial dysfunction:

- Cardiovascular Diseases : As a biomarker for assessing risk factors related to heart diseases.

- Kidney Injury : Investigating the role of DMARG in contrast-induced acute kidney injury and other renal pathologies .

Case Study 1: Cardiovascular Risk Assessment

A study investigated the relationship between serum DMARG levels and cardiovascular events in patients undergoing cardiac catheterization. The findings indicated that higher DMARG levels were predictive of increased risk for contrast-induced acute kidney injury, underscoring the importance of monitoring this compound in clinical settings .

Case Study 2: Renal Function Monitoring

In a cohort study involving patients with chronic kidney disease (CKD), researchers measured plasma DMARG concentrations alongside standard renal function tests. The results demonstrated that elevated DMARG was significantly associated with worsening renal function over time, suggesting its utility as a prognostic marker in CKD management .

Mechanism of Action

NG,NG-Dimethylarginine dihydrochloride acts as a reversible inhibitor of nitric oxide synthase, both in vivo and in vitro . By inhibiting this enzyme, the compound reduces the production of nitric oxide, leading to vasoconstriction and bradycardic effects . The molecular targets include the active site of nitric oxide synthase, where it competes with L-arginine, the natural substrate .

Comparison with Similar Compounds

Similar Compounds

- NG-Methyl-L-arginine acetate salt

- NG,NG’-Dimethyl-L-arginine di (p-hydroxyazobenzene-p’-sulfonate) salt

- Nω-Nitro-L-arginine methyl ester hydrochloride

- NG-Monomethyl-L-arginine, Monoacetate Salt

Uniqueness: : NG,NG-Dimethylarginine dihydrochloride is unique due to its dual methylation, which significantly enhances its inhibitory effect on nitric oxide synthase compared to its monomethylated counterparts . This makes it a valuable tool in both research and clinical settings for studying nitric oxide-related pathways and diseases .

Biological Activity

NG,NG-Dimethylarginine dihydrochloride (ADMA) is a naturally occurring amino acid derivative that serves as an important endogenous inhibitor of nitric oxide (NO) synthase. It is primarily involved in the regulation of vascular tone and blood pressure through its modulation of NO production. This article explores the biological activity of ADMA, highlighting its mechanisms of action, physiological implications, and relevant research findings.

- Chemical Formula : C₈H₁₈N₄O₂·2HCl

- Molecular Weight : 275.18 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water (100 mM)

ADMA inhibits nitric oxide synthase (NOS) by competing with L-arginine, the natural substrate for NOS. This inhibition can lead to reduced NO production, which has significant implications for cardiovascular health and other physiological processes.

In Vitro Studies

- Macrophage NO Synthase Inhibition : ADMA has been shown to inhibit NO synthesis in macrophages in a dose-dependent manner. When added to a cytosolic preparation of macrophage NO synthase, ADMA significantly reduced NO formation, which could be reversed by the addition of L-arginine .

- Vascular Endothelial Cells : Similar inhibitory effects were observed in vascular endothelial cells, indicating that ADMA may play a role in endothelial dysfunction associated with various diseases .

In Vivo Studies

- Blood Pressure Regulation : Animal studies demonstrated that administration of ADMA (1-30 mg/kg) to anesthetized guinea pigs resulted in dose-dependent increases in mean arterial blood pressure. Continuous infusion led to a nearly 15% increase in systolic blood pressure due to elevated plasma ADMA levels .

- Clinical Trials : Local infusion of ADMA into the brachial artery of healthy volunteers resulted in a dose-dependent decrease in forearm blood flow, further supporting its role as a potent vasoconstrictor .

Physiological Implications

ADMA levels are closely associated with various pathological conditions:

- Cardiovascular Diseases : Elevated ADMA has been identified as an independent risk factor for cardiovascular mortality. It contributes to endothelial dysfunction and promotes atherosclerosis .

- Renal Function : Increased levels of ADMA are linked to chronic kidney disease and may exacerbate renal impairment through reduced NO availability .

- Metabolic Disorders : Studies suggest that lowering ADMA can protect against insulin resistance and metabolic syndrome .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying NG,NG-Dimethylarginine dihydrochloride (ADMA) in biological samples?

ADMA quantification typically employs competitive ELISA kits (detection range: 12.35–1,000 ng/mL; sensitivity: ≤4.99 ng/mL) or liquid chromatography-mass spectrometry (LC-MS). For ELISA, validate specificity using cross-reactivity tests with structurally similar compounds (e.g., SDMA or L-arginine) . LC-MS protocols often use deuterated internal standards (e.g., D7-ADMA) to improve accuracy . Ensure sample preparation minimizes matrix effects, especially in plasma and tissue homogenates .

Q. How does ADMA function as a nitric oxide synthase (NOS) inhibitor in experimental models?

ADMA competitively inhibits NOS by binding to the L-arginine catalytic site, reducing nitric oxide (NO) synthesis. In vitro, pre-incubate cells (e.g., endothelial cells) with ADMA (1–100 µM) for 30–60 minutes before stimulation. In vivo, administer via intraperitoneal injection (dose range: 10–50 mg/kg) in rodent models of vascular dysfunction. Co-administration of L-arginine (1–10 mM) reverses inhibition, confirming specificity .

Q. What are standard protocols for evaluating ADMA’s role in endothelial dysfunction?

Use ex vivo aortic ring assays to measure endothelium-dependent vasodilation. Treat rings with acetylcholine (10⁻⁹–10⁻⁵ M) ± ADMA (10⁻⁶–10⁻⁴ M) and quantify NO-mediated relaxation via force transducers. Pair with immunohistochemistry for eNOS expression in regenerated endothelial cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in ADMA’s inhibitory potency across studies?

Discrepancies may arise from variations in cell type (e.g., primary vs. immortalized endothelial cells), NOS isoform expression (e.g., eNOS vs. iNOS), or assay pH (optimal activity at pH 7.4). Normalize ADMA concentrations to intracellular L-arginine levels using HPLC . Validate findings with genetic knockdown models (e.g., siRNA targeting dimethylarginine dimethylaminohydrolase, DDAH) .

Q. What strategies optimize ADMA detection in complex biological matrices like tissue homogenates?

Pre-treat samples with solid-phase extraction (SPE) to remove interfering lipids/proteins. For LC-MS, use hydrophilic interaction chromatography (HILIC) columns to separate ADMA from SDMA and arginine. Calibrate with isotope-labeled standards (e.g., ^15N4-arginine) to correct for ion suppression .

Q. How do endogenous ADMA levels correlate with vascular remodeling in preclinical models?

In balloon-injured rabbit carotid arteries, ADMA accumulation (≥2-fold vs. controls) correlates with neointima formation and reduced endothelium-dependent relaxation. Measure ADMA via LC-MS in regenerated endothelial cells and pair with morphometric analysis of intimal thickness . For translational relevance, compare with human patient sera using multiplex assays .

Q. What experimental designs address ADMA’s dual role as a biomarker and therapeutic target?

Combine longitudinal ADMA quantification (ELISA/LC-MS) with functional readouts (e.g., flow-mediated dilation in clinical cohorts). In mechanistic studies, use DDAH-overexpression adenoviral vectors to reduce ADMA levels and assess NO-dependent pathways in atherosclerosis models .

Q. Methodological and Analytical Considerations

Q. How should researchers control for batch variability in commercial ADMA reagents?

Source reagents from vendors providing certified purity (≥97%, validated via HPLC) and lot-specific certificates of analysis. For critical studies, validate purity in-house using NMR or high-resolution MS .

Q. What statistical frameworks are appropriate for analyzing ADMA-related data?

Apply mixed-effects models for longitudinal studies (e.g., ADMA levels pre/post-intervention). For dose-response assays, use nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism). Adhere to NIH preclinical reporting guidelines, including sample size justification and blinding protocols .

Q. How can omics approaches enhance ADMA research?

Integrate metabolomics (targeted quantification of methylarginines) with transcriptomics (RNA-seq of DDAH/NOS pathways) in disease models. Use pathway enrichment tools (e.g., MetaboAnalyst) to identify ADMA-associated networks .

Properties

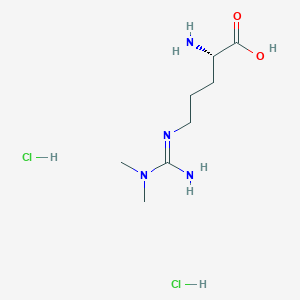

IUPAC Name |

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLNVYJOPZWPJI-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585129 | |

| Record name | L-Ornithine, N5-[(dimethylamino)iminomethyl]-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220805-22-1 | |

| Record name | L-Ornithine, N5-[(dimethylamino)iminomethyl]-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.